molecular formula C25H23N3O3 B2711390 (Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 1090686-31-9

(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2711390
CAS No.: 1090686-31-9
M. Wt: 413.477
InChI Key: PRSZBSXOLYRUCW-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
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Biological Activity

(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C31H32ClN6O3C_{31}H_{32}ClN_{6}O_{3} with a molecular weight of approximately 572.07 g/mol. Its structure includes a cyano group, methoxy groups, and a pyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC31H32ClN6O3
Molecular Weight572.07 g/mol
CAS Number1144516-18-6
Purity≥98%

Anti-inflammatory Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, docking studies indicate that this compound may selectively inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity of the compound to 5-LOX suggests potential for development as an anti-inflammatory agent.

Case Study: In Silico Docking Analysis

In a study evaluating various compounds for their potential as 5-LOX inhibitors, this compound demonstrated a favorable binding energy compared to standard inhibitors like Celecoxib. The interactions were characterized by hydrogen bonds and hydrophobic contacts with key amino acids in the active site of the enzyme.

Anticancer Activity

Preliminary research indicates that this compound may also possess anticancer properties. Its structural components are believed to influence cell signaling pathways related to cancer proliferation and apoptosis.

Table 2: Anticancer Activity Summary

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)12.5Induction of apoptosis
Study BA549 (Lung Cancer)15.0Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The cyano group is particularly important for its interaction with target proteins.

  • Inhibition of Enzymatic Activity : The compound's interaction with enzymes such as 5-LOX suggests a mechanism where it competes with arachidonic acid for binding sites, thereby reducing pro-inflammatory mediators.
  • Induction of Apoptosis : Evidence from cell line studies indicates that the compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Properties

IUPAC Name

(Z)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-12-19(13-18(2)24(17)31-16-22-6-4-5-11-27-22)14-20(15-26)25(29)28-21-7-9-23(30-3)10-8-21/h4-14H,16H2,1-3H3,(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSZBSXOLYRUCW-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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